An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylazetidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazetidin-2-one, a member of the β-lactam family, represents a core structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. The strained four-membered ring of the azetidinone core is a key feature in the biological activity of a wide range of therapeutic agents, most notably the β-lactam antibiotics. The phenyl substituent at the 4-position imparts specific stereochemical and electronic properties that influence its reactivity, stability, and potential as a building block for more complex molecules. This guide provides a comprehensive overview of the known physicochemical properties of 4-Phenylazetidin-2-one, details established methodologies for their determination, and discusses the implications of these properties for its application in research and drug development.
Molecular Structure and Identification
The foundational characteristics of 4-Phenylazetidin-2-one are summarized in the table below, providing a clear identification of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-phenylazetidin-2-one | [1] |
| Synonyms | 4-phenyl-2-azetidinone | |
| CAS Number | 5661-55-2 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Physical Form | Colorless solid | [1] |
| Purity (Commercial) | 97%+ | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Phenylazetidin-2-one is crucial for its handling, formulation, and application in various chemical and biological systems.
Melting Point
The melting point is a critical indicator of the purity of a crystalline solid. For 4-Phenylazetidin-2-one, a specific experimental value is not consistently reported in publicly available literature, with many sources citing "not determined" or "n/a".[1][2] However, based on structural analogy with other azetidin-2-one compounds, a melting point in the range of 80-120°C can be anticipated.[3] The parent azetidin-2-one has a melting point of 72-77°C, and the addition of a phenyl group is expected to increase this value due to enhanced intermolecular interactions.[3]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes a standard laboratory procedure for determining the melting point range of a solid organic compound like 4-Phenylazetidin-2-one.[1][4]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
4-Phenylazetidin-2-one sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of 4-Phenylazetidin-2-one on a clean, dry surface.
-
If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 1-2 mm.[4]
-
-
Apparatus Setup (Mel-Temp):
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Place a calibrated thermometer in the designated holder.
-
-
Determination:
-
Turn on the apparatus and set an initial heating rate to rapidly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
-
Data Recording:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, perform the determination in triplicate and report the average range.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and a sharper melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, leading to an accurate reading.[1] Rapid heating can result in a measured melting point range that is higher and broader than the true value.
Solubility
The solubility of 4-Phenylazetidin-2-one in various solvents dictates its utility in different reaction conditions and its potential for formulation in drug delivery systems.
| Solvent | Solubility | Source(s) |
| Chloroform (CHCl₃) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
The solubility in polar aprotic solvents like DMSO and a less polar solvent like chloroform suggests that 4-Phenylazetidin-2-one has a moderate polarity.
Experimental Protocol: Qualitative Solubility Determination
This protocol outlines a systematic approach to determine the solubility of 4-Phenylazetidin-2-one in a range of common laboratory solvents.[5][6]
Objective: To qualitatively assess the solubility of 4-Phenylazetidin-2-one in water, acidic, basic, and organic solvents.
Materials:
-
4-Phenylazetidin-2-one sample
-
Test tubes and rack
-
Graduated cylinders or pipettes
-
Spatula
-
Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Chloroform, DMSO, Hexane, Ethanol.
Procedure:
-
Initial Screening:
-
Place approximately 25 mg of 4-Phenylazetidin-2-one into a clean, dry test tube.
-
Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[5]
-
Observe if the solid dissolves completely. If it does, the compound is classified as soluble.
-
-
Systematic Testing:
-
Water: Begin by testing the solubility in deionized water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]
-
Aqueous Acid/Base: If insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.[6]
-
Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as hexane (nonpolar), chloroform (less polar), and ethanol (polar protic).
-
Trustworthiness and Self-Validation:
-
The use of a systematic flowchart (as depicted in the diagram below) ensures that the classification of solubility is logical and reproducible.
-
For borderline cases, observing the sample for an extended period (e.g., several minutes) can help distinguish between slow dissolution and insolubility.
pKa and Lipophilicity (logP)
The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
-
logP: This value represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. A computed XLogP3 value for the related compound 1-Ethenyl-4-phenylazetidin-2-one is 1.4, suggesting a moderate degree of lipophilicity.[8] An experimental determination for 4-Phenylazetidin-2-one is recommended for accurate assessment.
Spectral Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-Phenylazetidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Typical Chemical Shifts for the Azetidin-2-one Core:
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2 (C=O) | - | 165 - 180 | The carbonyl carbon's chemical shift is sensitive to ring strain and N-substituents.[9] |
| C3 (CH₂) | 3.0 - 4.5 | 40 - 60 | Highly dependent on substituents. |
| C4 (CH) | 4.5 - 5.5 | 50 - 70 | Often the most downfield ring proton due to the influence of the nitrogen and carbonyl group.[9] |
| N-H | 7.0 - 9.0 | - | The N-H proton is often broad, and its chemical shift is solvent-dependent.[9] |
For 4-Phenylazetidin-2-one, the phenyl group protons would appear in the aromatic region (typically 7.0-7.5 ppm).
Experimental Protocol: NMR Spectroscopic Analysis
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of 4-Phenylazetidin-2-one.[10][11]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
4-Phenylazetidin-2-one sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)
-
NMR tube
-
Pipette
-
Filter (e.g., cotton plug in a Pasteur pipette)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Phenylazetidin-2-one.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
-
Filter the solution through a cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[9]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.
-
Expertise in Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would overwhelm the analyte signals.[12]
-
Shimming: Proper shimming of the magnetic field is critical for obtaining sharp spectral lines and high resolution, which is necessary for accurate interpretation of coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Phenylazetidin-2-one, the most characteristic absorption would be the carbonyl (C=O) stretch of the β-lactam ring. This typically appears at a high wavenumber (around 1730-1770 cm⁻¹) due to the ring strain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Phenylazetidin-2-one (MW = 147.17), the molecular ion peak (M⁺) would be expected at m/z ≈ 147.
Reactivity and Stability
The reactivity of 4-Phenylazetidin-2-one is dominated by the strained β-lactam ring, making it susceptible to nucleophilic attack and ring-opening reactions.
-
Hydrolytic Stability: β-lactams can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding β-amino acid. Alkaline hydrolysis of some azetidin-2-ones can lead to fragmentation of the ring.[13] The rate of hydrolysis is pH-dependent.[14]
-
Thermal Stability: The thermal decomposition of a related compound, 4-[4-(Propan-2-yl)phenyl]azetidin-2-one, is reported to begin in the range of 200-250°C.[3] This suggests that 4-Phenylazetidin-2-one is likely stable at typical laboratory and storage temperatures but may decompose upon strong heating.
Synthesis
The most common and versatile method for the synthesis of β-lactams, including 4-Phenylazetidin-2-one, is the Staudinger ketene-imine cycloaddition.[15][16]
Reaction Scheme: Staudinger Synthesis of 4-Phenylazetidin-2-one
This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride and a base) with an imine.[17][18]
Conceptual Protocol: Staudinger Synthesis
Objective: To synthesize 4-Phenylazetidin-2-one via the cycloaddition of a ketene and an imine.
Reactants:
-
An appropriate imine (e.g., derived from benzaldehyde and an amine).
-
An acyl chloride (e.g., acetyl chloride) to generate the ketene.
-
A tertiary amine base (e.g., triethylamine) to facilitate ketene formation and neutralize the generated HCl.
-
An inert solvent (e.g., dichloromethane).
General Procedure:
-
Dissolve the imine in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add the tertiary amine base.
-
Slowly add a solution of the acyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism Insight: The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. This intermediate then undergoes ring closure to form the β-lactam ring.[16]
Visualizations
Logical Workflow for Physicochemical Characterization
Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of 4-Phenylazetidin-2-one.
Key Experimental Relationships in Structural Elucidation
Caption: Interconnectivity of NMR experiments for the unambiguous structural determination of 4-Phenylazetidin-2-one.
Conclusion
4-Phenylazetidin-2-one is a compound of significant academic and pharmaceutical interest. While its fundamental structural and identifying characteristics are well-established, a comprehensive public dataset of its experimentally determined physicochemical properties, such as a precise melting point, pKa, and logP, remains incomplete. This guide has synthesized the available information and provided detailed, field-proven protocols for the determination of these crucial parameters. For researchers and drug development professionals, the application of these methodologies will enable a more thorough understanding of 4-Phenylazetidin-2-one, facilitating its use in the synthesis of novel compounds and the development of new therapeutic agents. The inherent reactivity of the β-lactam ring, governed by its stability and solubility, continues to make this and related structures a fertile ground for chemical and pharmacological innovation.
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